The compound is classified as a quinazolinone derivative and is primarily utilized in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other diseases.
The synthesis of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one generally involves several key steps:
The molecular structure of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one can be described as follows:
O=C1C2=CC=CC=C2N=C(CCl)N1C3=C(C)C=CC=C3
InChI=1S/C16H15ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3
.The compound can participate in various chemical reactions:
The mechanism of action for 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors:
The physical and chemical properties of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one include:
Property | Value |
---|---|
Molecular Weight | 284.75 g/mol |
Melting Point | Approximately 250 °C |
Solubility | Soluble in DMSO, DMF, Ethanol |
Appearance | White solid |
These properties are essential for understanding its behavior in various chemical environments and potential applications in drug formulation .
The scientific applications of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one are diverse:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: